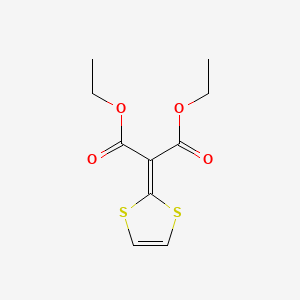
Diethyl 2-(1,3-dithiol-2-ylidene)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(1,3-dithiol-2-ylidene)propanedioate is an organic compound with the molecular formula C10H12O4S2 It contains a dithiolane ring, which is a five-membered ring with two sulfur atoms, and a propanedioate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(1,3-dithiol-2-ylidene)propanedioate typically involves the reaction of diethyl malonate with carbon disulfide and an alkylating agent under basic conditions. The reaction proceeds through the formation of a dithiolate intermediate, which then undergoes cyclization to form the dithiolane ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-(1,3-dithiol-2-ylidene)propanedioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolane ring to a dithiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dithiols.
Applications De Recherche Scientifique
Diethyl 2-(1,3-dithiol-2-ylidene)propanedioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of Diethyl 2-(1,3-dithiol-2-ylidene)propanedioate involves its interaction with various molecular targets. The dithiolane ring can interact with metal ions or other electrophiles, leading to the formation of stable complexes. These interactions can affect the activity of enzymes or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diisopropyl 2-(1,3-dithiol-2-ylidene)propanedioate: Similar structure but with isopropyl groups instead of ethyl groups.
Diethyl malonate: Lacks the dithiolane ring but has a similar propanedioate group.
1,3-Dithiolane derivatives: Compounds with similar dithiolane rings but different substituents.
Uniqueness
Diethyl 2-(1,3-dithiol-2-ylidene)propanedioate is unique due to the presence of both the dithiolane ring and the propanedioate group
Propriétés
Numéro CAS |
59937-29-0 |
|---|---|
Formule moléculaire |
C10H12O4S2 |
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
diethyl 2-(1,3-dithiol-2-ylidene)propanedioate |
InChI |
InChI=1S/C10H12O4S2/c1-3-13-8(11)7(9(12)14-4-2)10-15-5-6-16-10/h5-6H,3-4H2,1-2H3 |
Clé InChI |
YBGWGJDWBPLOHG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C1SC=CS1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,6-Tris[(octylsulfanyl)methyl]phenol](/img/structure/B14602306.png)

![9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene](/img/structure/B14602314.png)

![2-[1-(4-Bromophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14602328.png)


![1-[4-(Methylamino)phenyl]-2-phenylethane-1,2-dione](/img/structure/B14602337.png)
![2',2'-Dimethylspiro[4-azabicyclo[2.2.2]octane-2,4'-[1,3]dioxolane]](/img/structure/B14602343.png)
![(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1'-cyclopropane]](/img/structure/B14602346.png)

![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene, 3-(3,5-dinitrobenzoyl)-](/img/structure/B14602357.png)


